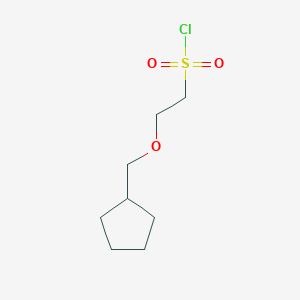

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S . It is used in various chemical reactions and can be obtained from several suppliers .

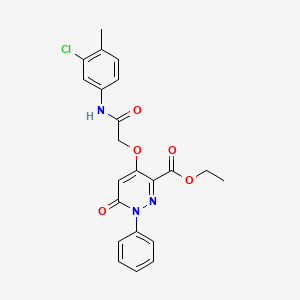

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to an ethane chain through an ether linkage. This ethane chain is further connected to a sulfonyl chloride group . The InChI representation of the molecule isInChI=1S/C8H15ClO2S/c9-12(10)6-5-11-7-8-3-1-2-4-8/h8H,1-7H2 . Physical and Chemical Properties Analysis

The molecular weight of this compound is 210.72 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Versatile Protecting and Activating Groups for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride has been synthesized and used as a versatile sulfonating agent for amines, showcasing its utility in the synthesis of N-Nonsubstituted and N-monosubstituted Dios-amides. These activated amines were then alkylated under new Mitsunobu conditions, demonstrating the stability of the Dios group under various conditions and its potential in amine synthesis processes (Sakamoto et al., 2006).

Organic Sulfur Mechanisms and Hydroxyalkanesulfonyl Chlorides

Research into 2-Hydroxyethanesulfonyl chloride, a novel compound that is both an alcohol and a sulfonyl chloride, reveals its utility in understanding organic sulfur mechanisms. This compound's reactions with water and alcohols suggest potential applications in synthesizing various sulfur-containing organic compounds (King & Hillhouse, 1983).

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium complexes have been used to catalyze the meta sulfonation of 2-phenylpyridines with sulfonyl chlorides, providing a method for regioselective synthesis of sulfones. This research highlights the utility of sulfonyl chlorides in catalytic processes, offering pathways to novel sulfonated aromatic compounds (Saidi et al., 2011).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

The development of multisulfonyl chlorides as building blocks for dendritic and other complex organic molecules showcases their importance in material science and organic synthesis. This research emphasizes the synthesis and application of these compounds in creating advanced materials with specific functionalities (Percec et al., 2001).

Propiedades

IUPAC Name |

2-(cyclopentylmethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)6-5-12-7-8-3-1-2-4-8/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUULMOBJJUZANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2556580.png)

![4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556581.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2556589.png)

![1-(4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethanone](/img/structure/B2556591.png)

![4-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2556594.png)

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)

![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)